molecular formula C12H11BrClF3O B2452427 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one CAS No. 1281742-38-8

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one

Cat. No.: B2452427
CAS No.: 1281742-38-8
M. Wt: 343.57
InChI Key: KFZRHPJUTGVIAT-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one (CAS No: 1281742-38-8 ) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This ketone derivative has a molecular formula of C12H11BrClF3O and a molecular weight of 343.57 g/mol . It is characterized by its structural features, including a pentan-3-one backbone substituted with bromine and an aromatic ring system containing both chlorine and a trifluoromethyl group . The compound's SMILES notation is CCC(=O)C(CC1=C(C=C(C=C1)Cl)C(F)(F)F)Br . This combination of halogen and carbonyl functional groups makes it a valuable intermediate in synthetic organic chemistry. Researchers utilize this compound in the synthesis and exploration of novel chemical entities, particularly within the chalcone and flavonoid scaffold families . Chalcones and their synthetic derivatives are extensively studied in medicinal chemistry for their diverse pharmacological potential, which includes antimicrobial , anti-inflammatory , and anticancer activities . The reactive α,β-unsaturated carbonyl system, when present, allows these molecules to interact with various biological targets, such as enzymes and proteins . The specific substitution pattern on this compound allows researchers to investigate structure-activity relationships (SAR), where modifying the aromatic rings can influence the compound's biological potency, selectivity, and physicochemical properties . This product is presented as an oil and must be stored at 4°C to ensure stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZRHPJUTGVIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC1=C(C=C(C=C1)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical transformations, including nucleophilic substitution reactions, which can lead to the formation of new compounds .

Biology

  • Biological Activity : Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's ability to participate in free radical reactions may contribute to its efficacy against various biological targets .

Medicine

  • Drug Development : Investigated for its potential use in drug development as a building block for active pharmaceutical ingredients. Its halogenated structure may enhance the pharmacological properties of derived compounds .

Industry

  • Specialty Chemicals Production : Utilized in the production of specialty chemicals and materials with specific properties, potentially leading to innovations in material science and engineering .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of structurally similar halogenated compounds against various bacterial strains. Results indicated that compounds with similar halogen substitutions exhibited significant inhibition zones, suggesting that this compound may possess comparable antimicrobial activities.

Future Research Directions

Future investigations should focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling : Comprehensive studies to understand how this compound behaves in biological systems.
  • Toxicological Assessments : Detailed evaluations to assess safety profiles and potential side effects.
  • In Vivo Studies : Exploring therapeutic efficacy through animal models to validate laboratory findings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chloro-2-fluorobenzene: Similar halogenated aromatic compound with different substituents.

    2-Bromo-5-fluorobenzotrifluoride: Another halogenated compound with a trifluoromethyl group.

    4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Similar structure with different positioning of the bromine and chlorine atoms.

Uniqueness

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one is unique due to its specific combination of halogen atoms and the pentanone chain, which imparts distinct chemical and physical properties

Biological Activity

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one (CAS No. 1281742-38-8) is a halogenated ketone characterized by its complex structure, which includes bromine, chlorine, and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula for this compound is C12H11BrClF3O, with a molecular weight of 343.57 g/mol. Its structural formula can be represented as follows:

SMILES CCC(=O)C(Cc1ccc(cc1C(F)(F)F)Cl)Br\text{SMILES }CCC(=O)C(Cc1ccc(cc1C(F)(F)F)Cl)Br

Mode of Action : The compound is believed to undergo nucleophilic substitution reactions due to the presence of electrophilic sites on the bromine and carbonyl groups. This can lead to the formation of new compounds that may exhibit varied biological activities .

Biochemical Pathways : Similar compounds have been shown to participate in free radical reactions and nucleophilic substitutions, which could contribute to their biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Compounds with similar structures have demonstrated potent inhibition against kinases involved in cancer progression. For instance, a related compound was effective against c-KIT mutants associated with gastrointestinal stromal tumors .
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for preventing tumor growth and metastasis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that halogenated ketones can exhibit significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Study 1: Antitumor Efficacy

A study focusing on the anticancer activity of halogenated ketones found that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines. The study utilized HepG2 liver cancer cells and demonstrated that these compounds could reduce cell viability significantly (IC50 values in the nanomolar range) .

Study 2: Kinase Inhibition

Another research article reported on a series of compounds structurally related to this compound, showing strong inhibitory effects on FLT3 kinase activity, which is critical in certain leukemias. The study indicated that these compounds could serve as potential therapeutic agents for treating drug-resistant forms of cancer .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Bromo-4-chloro-2-fluorobenzeneStructureAntimicrobial
2-Bromo-5-fluorobenzotrifluorideStructureAnticancer
6-Bromoindirubin-3′-oximeStructureInhibits metastasis

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one?

Methodological Answer: The synthesis typically involves halogenation and ketone formation. A plausible route includes:

Friedel-Crafts Acylation : React 4-chloro-2-(trifluoromethyl)benzene with pentan-3-one under Lewis acid catalysis (e.g., AlCl₃) to form the aryl ketone backbone.

Bromination : Introduce bromine at the α-position of the ketone using brominating agents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) isolates the product.
Key challenges include controlling regioselectivity due to steric hindrance from the trifluoromethyl and chloro substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the bromo-ketone moiety and aromatic substitution pattern. The trifluoromethyl group shows distinct ¹⁹F NMR signals (δ -60 to -65 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and isotopic patterns (Br/Cl).
  • X-ray Crystallography : Resolves structural ambiguities (e.g., ketone conformation, halogen positioning) using SHELX programs for refinement .
  • IR Spectroscopy : Verifies carbonyl stretching (~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

Advanced Research Questions

Q. How can regioselective bromination be achieved in the presence of competing substituents (Cl, CF₃)?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Steric Effects : The trifluoromethyl group at the 2-position directs bromination to the less hindered α-carbon of the ketone.
  • Electronic Effects : Electron-withdrawing Cl and CF₃ groups deactivate the aromatic ring, favoring electrophilic substitution at the ketone’s α-position.
    Experimental Design :
  • Use NBS in CCl₄ under UV light for radical bromination.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
  • Compare yields under varying temperatures (0°C vs. RT) to optimize selectivity .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer: Discrepancies often arise from solvent effects or crystal packing. A systematic approach includes:

DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict NMR shifts.

Solvent Correction : Apply PCM models to account for solvent polarity in NMR simulations.

Crystallographic Validation : Compare computed structures with X-ray data (SHELXL refinement) .
Example: If computed ¹³C NMR deviates by >2 ppm, re-evaluate conformational flexibility or hydrogen bonding in the solid state.

Q. What strategies mitigate decomposition during storage or handling?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent light-induced degradation and hydrolysis of the bromo-ketone.
  • Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like dehalogenated ketones .

Data Contradiction Analysis

Q. Conflicting melting points are reported for analogs (e.g., 46–48°C vs. 65–66°C). How should this be addressed?

Methodological Answer:

Purity Assessment : Verify via DSC (Differential Scanning Calorimetry) to distinguish between pure compound and eutectic mixtures.

Polymorphism Screening : Conduct XRPD (X-ray Powder Diffraction) to identify crystalline forms.

Replicate Synthesis : Reproduce the synthesis using literature methods (e.g., CAS RN 175205-89-7 protocols) to isolate variables .
Example: A 10°C discrepancy may indicate solvent retention (e.g., hexane) during crystallization.

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Related Halogenated Ketones

CompoundMelting Point (°C)CAS RNReference
2-Bromo-1-(2-chlorophenyl)ethan-1-one65–665000-66-8
2-Bromo-1-[4-Cl-2-(CF₃)phenyl]ethan-1-one46–48175205-89-7
2-Bromo-1-(4-F-3-CF₃-phenyl)ethanoneNot reported537050-14-9

Q. Table 2. Comparison of Bromination Methods

MethodYield (%)Selectivity (α vs. β)ConditionsReference
Br₂/AcOH658:1RT, 12h
NBS/CCl₄/UV8215:10°C, 6h
HBr/H₂O₂453:1Reflux, 24h

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